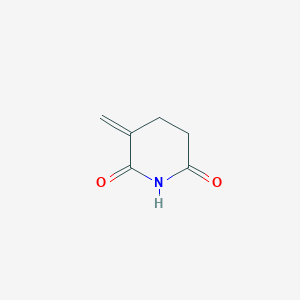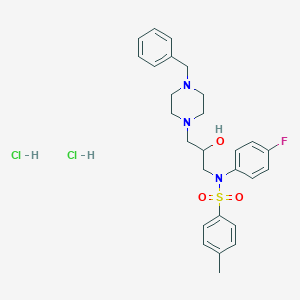![molecular formula C17H16N4O2S B2628135 Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1428380-05-5](/img/structure/B2628135.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone” is a complex organic compound. It is related to the benzo[c][1,2,5]thiadiazole family of compounds . These compounds have been researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of related compounds involves the use of reactions such as the Sonogashira and Stille reactions . A specific synthesis process for this compound is not found in the available literature.Chemical Reactions Analysis
The compound is likely to participate in various chemical reactions. For instance, benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester, a related compound, can be used as a reactant to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst .Applications De Recherche Scientifique
Fluorophores
The compound has been used as a fluorophore . Fluorophores are molecules that can absorb light at a certain wavelength and then re-emit light at a longer wavelength. They are widely used in biological research for staining or labeling cellular compartments and molecules.
Visible Light Organophotocatalysts
The compound has potential use as a visible-light organophotocatalyst . Organophotocatalysts are organic compounds that can absorb light and transfer the energy to other molecules, thereby driving chemical reactions. This property can be utilized in various fields such as synthetic chemistry, environmental science, and energy conversion.
Photovoltaics
The compound has been extensively researched for use in photovoltaics . Photovoltaics is the conversion of light into electricity using semiconducting materials that exhibit the photovoltaic effect. The compound’s ability to absorb and transfer energy makes it a potential candidate for enhancing the efficiency of solar cells.
Fluorescent Sensors
The compound has been used as a fluorescent sensor . Fluorescent sensors are devices that use fluorescence to detect changes in environmental conditions, such as pH, temperature, or the presence of specific ions or molecules. The compound’s fluorescent properties make it suitable for this application.
Bioimaging Probes
The compound has been researched for use as bioimaging probes . Bioimaging involves the use of techniques and processes to create images of the human body for clinical purposes or medical science. As a fluorescent molecule, the compound can be used to label or stain specific parts of a cell, aiding in the visualization of cellular structures.
Optoelectronic Applications
The compound has been researched for optoelectronic applications . Optoelectronics is the study and application of electronic devices that source, detect and control light. The compound’s ability to absorb and emit light, and its tunable electronic structure, make it a potential candidate for use in devices such as light-emitting diodes (LEDs), solar cells, and photodetectors.
Propriétés
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(12-4-5-14-15(11-12)20-24-19-14)21-9-6-13(7-10-21)23-16-3-1-2-8-18-16/h1-5,8,11,13H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZVNVCTHCEFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2628059.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2628061.png)
![2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2628063.png)

![N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2628065.png)
![N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2628066.png)



